

toxicological and safety data for 6-Methylquinolin-8-ol

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Compound of Interest

Compound Name: 6-Methylquinolin-8-ol

Cat. No.: B3115504

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An In-depth Technical Guide to the Toxicological and Safety Profile of **6-Methylquinolin-8-ol**

Abstract

6-Methylquinolin-8-ol is a derivative of the well-studied chelating agent 8-hydroxyquinoline. While its specific applications are emerging in fields ranging from materials science to medicinal chemistry, a comprehensive, publicly available toxicological profile for this compound is notably absent. This technical guide addresses this critical data gap by employing a Structure-Activity Relationship (SAR) analysis, a cornerstone of modern toxicology and drug safety assessment. By systematically evaluating the known toxicological data of its core structural components—the 8-hydroxyquinoline scaffold and the 6-methylquinoline analogue—we construct a predictive hazard profile for **6-Methylquinolin-8-ol**. This guide provides researchers, scientists, and drug development professionals with a synthesized understanding of its likely hazards, detailed protocols for safe handling, and a proposed strategy for definitive toxicological evaluation. Our objective is to furnish the scientific community with the necessary insights to manage the risks associated with this compound, ensuring both personnel safety and experimental integrity.

Introduction: The Compound and the Challenge

6-Methylquinolin-8-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds recognized for their diverse biological activities and applications as pharmaceuticals, agrochemicals, and versatile ligands in coordination chemistry.^[1] The core structure, 8-hydroxyquinoline, is a potent metal ion chelator, a property that underpins its use

as an antiseptic, disinfectant, and analytical reagent.[2][3] The introduction of a methyl group at the 6-position is anticipated to modulate its electronic properties, solubility, and biological interactions, making **6-Methylquinolin-8-ol** a compound of interest for novel applications.

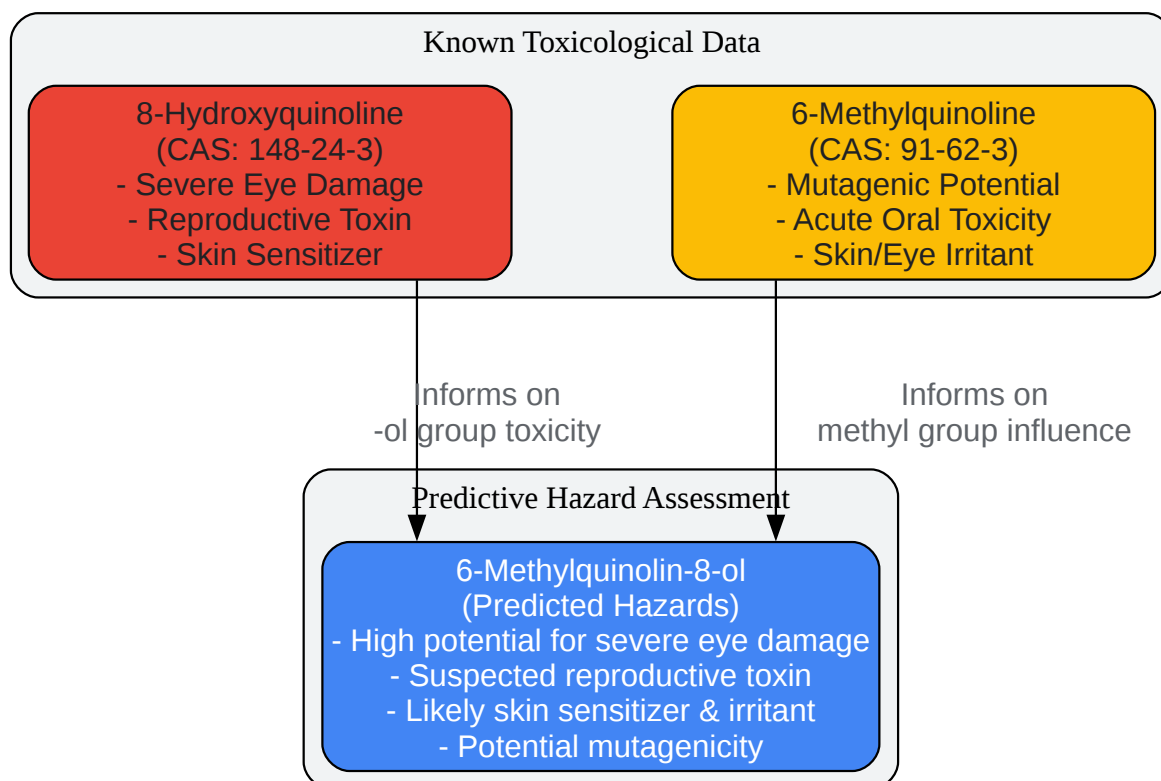
However, this structural novelty is accompanied by a significant challenge: a profound lack of direct empirical toxicological data. In the absence of such information, handling this compound safely and designing future research, particularly for biological systems, becomes a matter of significant concern. This guide confronts this challenge directly by applying a rigorous Structure-Activity Relationship (SAR) framework.

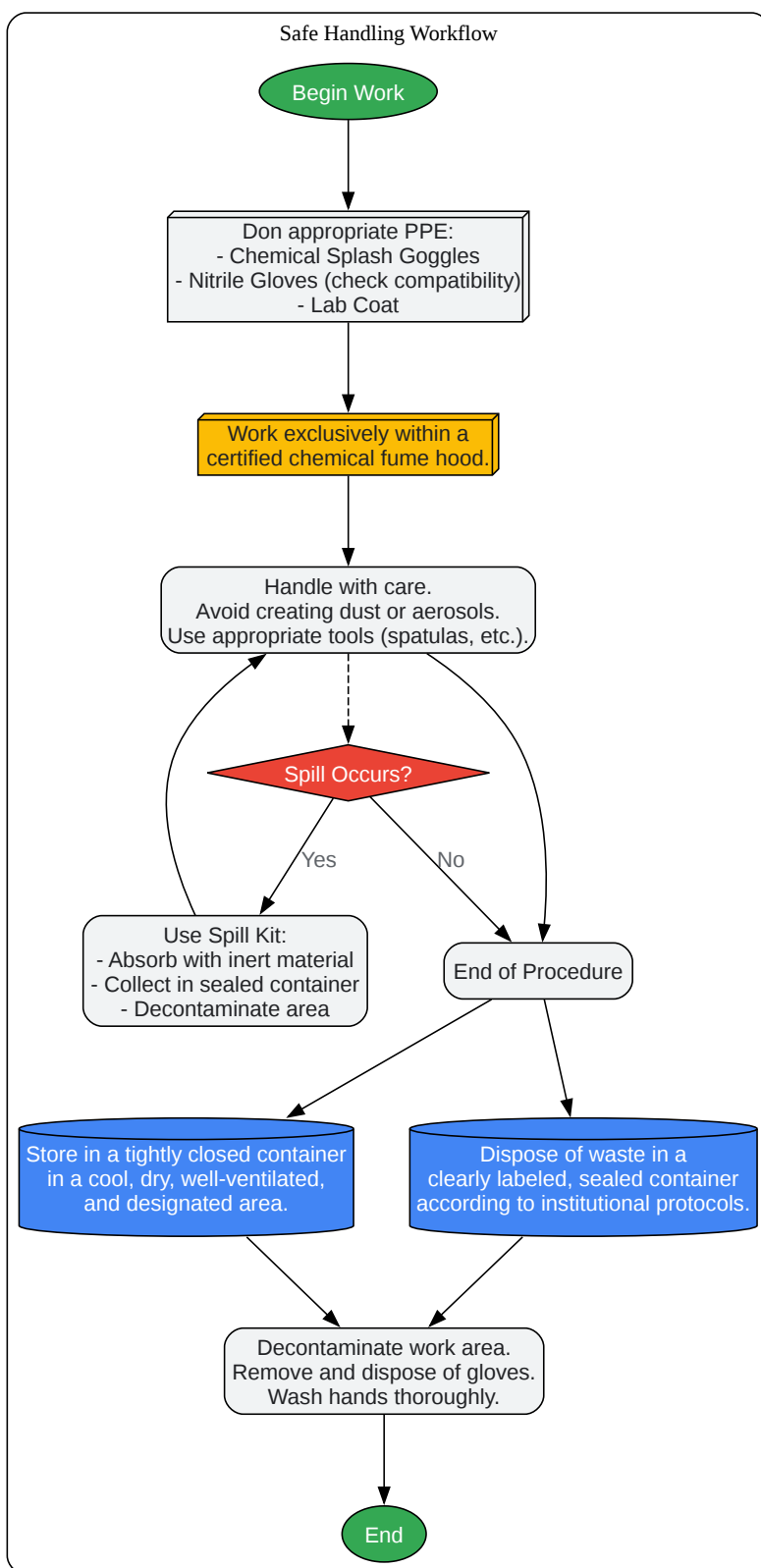
The Structure-Activity Relationship (SAR) Approach

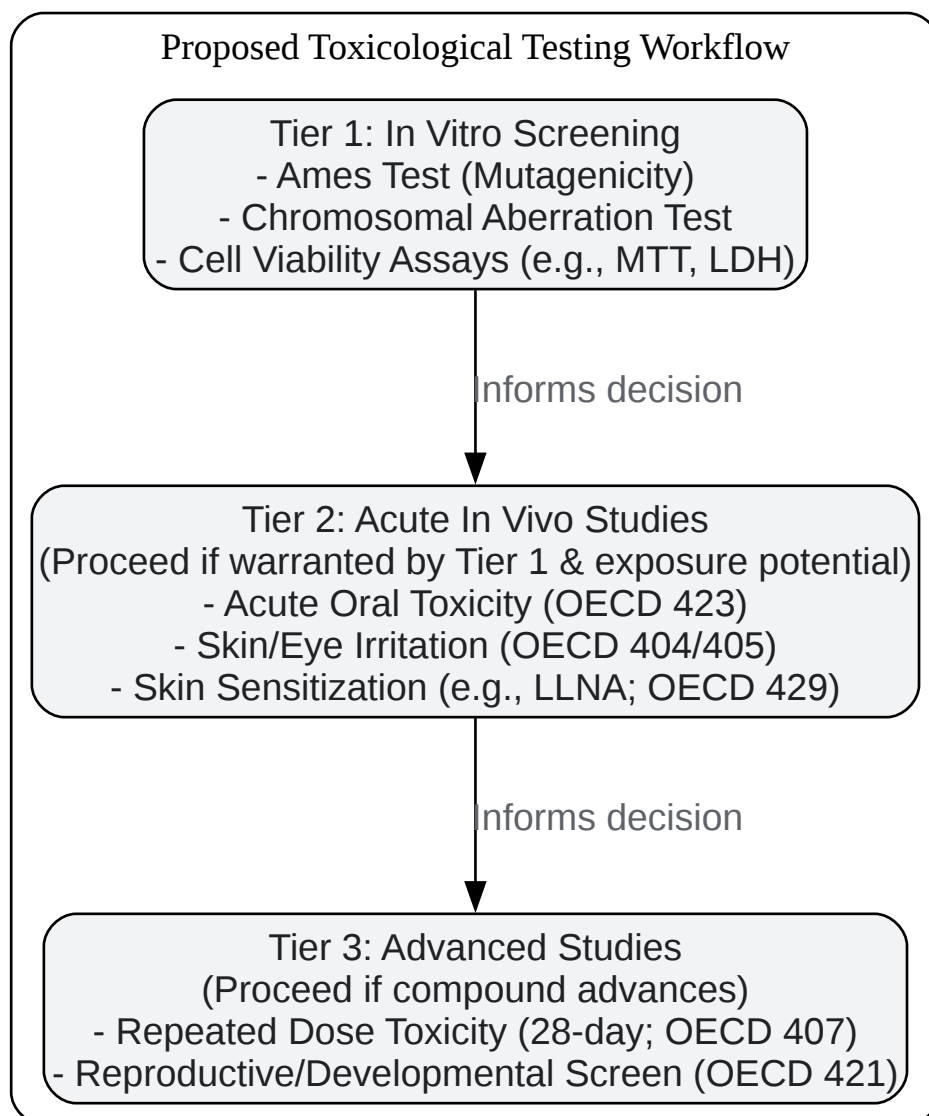
The SAR approach is a fundamental toxicological principle that correlates the chemical structure of a molecule with its biological activity, including its toxic effects. When data for a specific chemical is unavailable, its potential hazards can be inferred from the known toxicology of structurally related compounds. For **6-Methylquinolin-8-ol**, our analysis rests on two key pillars:

- The Parent Scaffold: 8-Hydroxyquinoline (8-HQ), which contributes the chelating functional group and the primary quinoline ring system.
- The Methylated Analogue: 6-Methylquinoline, which informs on the potential toxicological contribution of the methyl group at the 6-position.

By synthesizing the data from these two compounds, we can build a robust, predictive model of the hazards associated with **6-Methylquinolin-8-ol**.







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